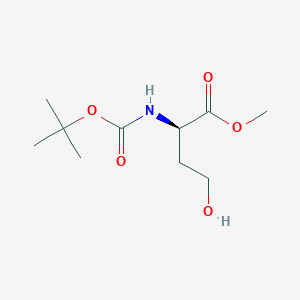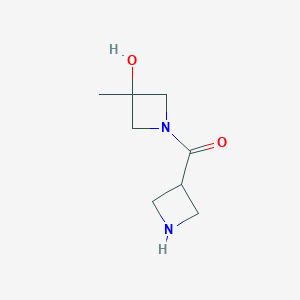
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by functionalization. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium metaperiodate.
Reduction: Hydrogenolysis using palladium on carbon (Pd/C) in methanol is a common reduction method.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate in aqueous solution.
Reduction: 10% Pd/C in methanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with sodium metaperiodate yields dialdehydes .
Wissenschaftliche Forschungsanwendungen
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an amino acid surrogate in peptidomimetic chemistry.
Medicine: Explored for its potential in drug discovery, particularly as a motif in medicinal chemistry.
Industry: Utilized in polymerization processes and as a chiral template.
Wirkmechanismus
The mechanism of action of azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.
Uniqueness
Azetidin-3-yl(3-hydroxy-3-methylazetidin-1-yl)methanone is unique due to its balanced ring strain and stability, which allows for facile handling and unique reactivity under appropriate conditions . This makes it a valuable compound in various synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
azetidin-3-yl-(3-hydroxy-3-methylazetidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O2/c1-8(12)4-10(5-8)7(11)6-2-9-3-6/h6,9,12H,2-5H2,1H3 |
InChI-Schlüssel |
KVENPRRXJXZPPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C(=O)C2CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
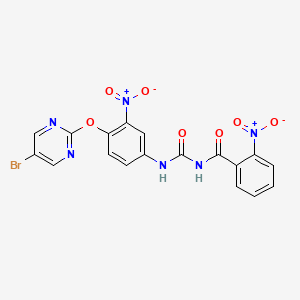
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
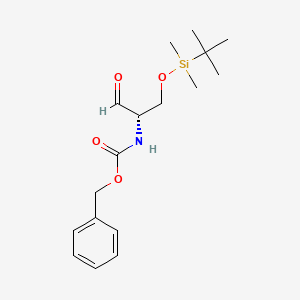
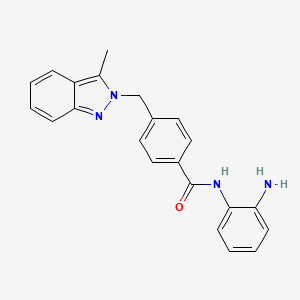
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
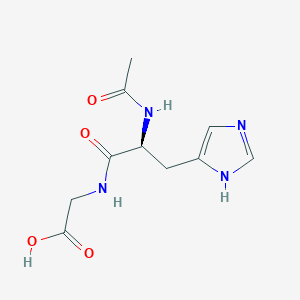


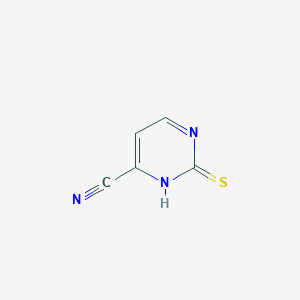
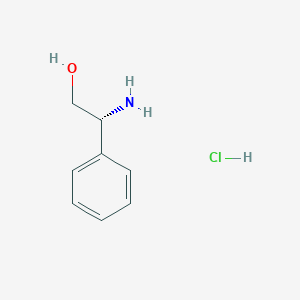
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
